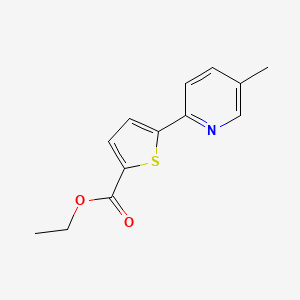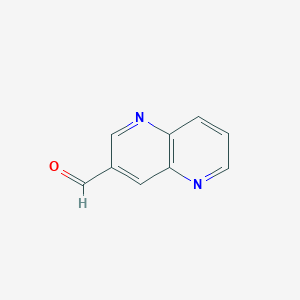
2-(4-Isopropoxybenzoyl)-4-methylpyridine
Übersicht
Beschreibung
2-(4-Isopropoxybenzoyl)-4-methylpyridine, also known as IMB-103, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has been shown to have promising effects in various fields of research.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonded Supramolecular Association
A study explored the molecular salts formed from self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids. The compounds demonstrated significant noncovalent interactions in their crystal packing, contributing to their supramolecular architectures, ranging from 1D to 3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Benzo-Crown Ethers Synthesis
Research on condensation reactions involving 4'-formyl-5'-hydroxybenzo-15-crown-5 and 2-amino-4-methylpyridine led to the synthesis of new crown ethers. These compounds showed interesting tautomeric equilibria and formed crystalline complexes with sodium perchlorate, highlighting their potential in complexation and structural studies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Crystal Structure of Organic Salts
Another study focused on the crystal structure of organic salts formed from 2-amino-6-methylpyridine with meta and para methylbenzoic acids. The compounds were characterized by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, revealing intricate supramolecular structures based on N—H…O hydrogen bonds and other noncovalent associations (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).
Electrophoretic Separation Optimization
Research on the separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, in free solution capillary electrophoresis was conducted. This study enhanced understanding of the relationships between pH and separation, contributing to improved methodologies in electrophoretic separation processes (Wren, 1991).
Co-Crystal Synthon Polymorphism
A study involving co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibited synthon polymorphism. The structural insights gained contribute to a deeper understanding of molecular interactions and crystal formation dynamics (Mukherjee & Desiraju, 2011).
Metal Complexes Synthesis
Research on the synthesis of metal complexes using 2-amino-4-methylpyridine resulted in the creation of mononuclear and binuclear complexes. This study provided valuable insights into magnetic, spectral, and electrochemical properties of these metal complexes, expanding the understanding of coordination chemistry (Gagne, Marritt, Marks, & Siegl, 1981).
Eigenschaften
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLPYIZTPBLGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
